molecular formula C8H7F2NO B13972615 1-(5-(Difluoromethyl)pyridin-2-YL)ethanone

1-(5-(Difluoromethyl)pyridin-2-YL)ethanone

Cat. No.: B13972615
M. Wt: 171.14 g/mol
InChI Key: DUKNXWNWTCVSCB-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)pyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H7F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Difluoromethyl)pyridin-2-YL)ethanone typically involves the introduction of a difluoromethyl group to a pyridine derivative. One common method includes the reaction of 2-acetylpyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Difluoromethyl)pyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(5-(Difluoromethyl)pyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)pyridin-2-YL)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-(5-(Difluoromethyl)pyridin-2-YL)ethanone is unique due to the presence of the difluoromethyl group at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-[5-(difluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7F2NO/c1-5(12)7-3-2-6(4-11-7)8(9)10/h2-4,8H,1H3

InChI Key

DUKNXWNWTCVSCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C(F)F

Origin of Product

United States

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